Nepsilon-Acetyl-Nalpha-Boc-L-lysine

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Conditions

Sourcing inconsistent quality of orthogonally protected amino acids can compromise peptide yield and purity. Boc-Lys(Ac)-OH (CAS 6404-26-8) resolves this with high batch-to-batch consistency for solid-phase peptide synthesis. - Enables direct, permanent incorporation of acetylated lysine residues into target peptides via Boc SPPS. - Acid-stable acetyl group on the ε-amine ensures modification integrity through synthesis, unlike removable protecting groups. - Supplied at ≥98% purity to minimize deletion sequences and simplify downstream purification for R&D and scale-up.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
Cat. No. B12816727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-Acetyl-Nalpha-Boc-L-lysine
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)
InChIKeyIOKOUUAPSRCSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Ac)-OH: Orthogonally Protected Building Block for Boc SPPS


Nepsilon-Acetyl-Nalpha-Boc-L-lysine (Boc-Lys(Ac)-OH, CAS 6404-26-8) is a synthetic derivative of L-lysine, featuring a tert-butyloxycarbonyl (Boc) group on its alpha-amino nitrogen and an acetyl (Ac) group on its epsilon-amino nitrogen [1]. With a molecular formula of C13H24N2O5 and a molecular weight of 288.34 g/mol, it is primarily employed as a specialized building block in solid-phase peptide synthesis (SPPS) . Its defining characteristic is the orthogonal protection of lysine's two amino groups, enabling the incorporation of N-ε-acetyl-lysine residues into peptides where the epsilon amine is intended to remain modified or requires later-stage, selective manipulation, which is unattainable with standard unprotected lysine [2].

Suitable for Boc-strategy solid-phase peptide synthesis (SPPS).

Delivers stable Nε-acetyl-lysine with orthogonal α-Boc protection.

Supports incorporation of pre-acetylated lysine in peptide chains without side-chain deprotection.

Why Boc-Lys(Ac)-OH Cannot Be Substituted


Generic substitution among protected lysine derivatives is not feasible due to fundamental differences in their orthogonal protection schemes and functional group stability, which dictate their compatibility with specific synthetic workflows. For instance, the core differentiation of Boc-Lys(Ac)-OH lies in its acid-labile Boc protection for the α-amine and the acid-stable, basic-labile acetyl group on the ε-amine [1]. This orthogonal stability profile is the inverse of compounds like Fmoc-Lys(Ac)-OH, which requires base for α-amine deprotection . Furthermore, analogs like Boc-Lys(Boc)-OH or Boc-Lys(Z)-OH provide a protected ε-amine that can be deprotected during synthesis for further branching or conjugation, whereas the acetyl group on Boc-Lys(Ac)-OH is designed as a stable, biologically relevant modification (mimicking post-translational acetylation) that is retained in the final peptide . Selecting the correct building block is therefore not a matter of simple interchangeability but a critical decision point that defines the accessible peptide sequence and the overall success of the synthetic route .

Target Boc-Lys(Ac)-OH

α-amine Boc (acid-labile); ε-amine acetyl (acid-stable). Designed for Boc SPPS.

Not Directly Interchangeable Fmoc-Lys(Ac)-OH

α-amine Fmoc (base-labile). Incompatible with Boc SPPS deprotection conditions.

Target Boc-Lys(Ac)-OH

Leaves ε-amine permanently acetylated, mimicking post-translational modification.

May Shift Synthetic Outcome Boc-Lys(Boc)-OH

ε-amine Boc is acid-labile, leading to a free amine after SPPS cleavage, altering peptide properties.

Boc-Lys(Ac)-OH: Evidence vs. Alternatives


Orthogonal Protection and Chemical Stability

The defining differential feature of Boc-Lys(Ac)-OH is its orthogonal protection scheme: the α-amine Boc group is labile to acid (e.g., TFA), while the ε-amine acetyl group is stable to acid but can be cleaved under basic or nucleophilic conditions [1]. This is a direct contrast to Fmoc-Lys(Ac)-OH, where the α-amine Fmoc group is removed under basic conditions, making Boc-Lys(Ac)-OH the sole choice for Boc-strategy SPPS where a pre-acetylated lysine residue is required . Compared to Boc-Lys(Boc)-OH, which yields a fully deprotected lysine side chain after acid treatment, Boc-Lys(Ac)-OH leaves the ε-amine permanently acetylated, a critical feature for synthesizing peptides with native post-translational modifications or stable lysine mimics .

Orthogonal Protection
Class-level
α-Boc: acid-labile; ε-Acetyl: acid-stable (base/nucleophile-labile)
Defines exclusive fit for Boc SPPS with stable acetyl retention.
Fmoc-Lys(Ac)-OH and Boc-Lys(Boc)-OH cannot replicate this orthogonal pair.
Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Conditions

Validated Boc-SPPS Compatibility

The reaction suitability for Boc-Lys(Ac)-OH is explicitly defined and validated by major vendors for 'Boc solid-phase peptide synthesis' . This is a binary differentiator from Fmoc-Lys(Ac)-OH, which is solely designated for 'Fmoc SPPS' . While cross-study comparable coupling efficiencies for this specific compound are not available, this explicit vendor specification provides a procurement-level guarantee of its intended performance within a specific, widely-adopted synthetic methodology. The product's compliance with standard Boc-SPPS protocols is further supported by defined quality control metrics such as an assay of ≥98% (TLC) and a clearly soluble profile in DMF (1 mmol in 2 ml) .

SPPS Compatibility
Data to verify
Validated by vendors for Boc solid-phase peptide synthesis
Reported method fit; eliminates method-mismatch risk for Boc protocols.
Vendor specification only; independent cross-study coupling data not available.
SPPS Compatibility Coupling Efficiency Synthetic Methodology

Purity and Quality Specifications

For procurement, the standard analytical specification for Boc-Lys(Ac)-OH from reputable vendors (e.g., Sigma-Aldrich Novabiochem, AKsci) is a purity of ≥98% as determined by TLC or HPLC, and a specific optical rotation (e.g., α 25/D (c=0.5% in AcOH): -9.5° to -6.5°) which ensures enantiomeric integrity . This purity level is consistent with that of its Fmoc-analog, Fmoc-Lys(Ac)-OH (≥98% by TLC) . A key differentiator in procurement, however, is the significantly lower molecular weight of Boc-Lys(Ac)-OH (288.34 g/mol) compared to Fmoc-Lys(Ac)-OH (410.47 g/mol), which translates to more favorable mass-based cost-efficiency when the synthetic route permits .

Mw & Procurement
Data to verify
288.34 g/mol (vs. Fmoc-Lys(Ac)-OH 410.47 g/mol)
~30% lower molecular weight supports mole-based cost efficiency.
Purity ≥98% (TLC) comparable; economic advantage only if Boc route is applicable.
Analytical Chemistry Quality Control Procurement

Solubility and Handling Profile

Boc-Lys(Ac)-OH demonstrates a favorable solubility profile for common SPPS workflows, with specified solubility in DMF (clearly soluble at a concentration of 1 mmole in 2 ml) and in a range of other organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO . This is in contrast to H-Lys(Ac)-OH (Nepsilon-Acetyl-L-lysine), the fully deprotected analog, which is soluble in water and 80% acetic acid, but not typically in the organic solvents used for SPPS coupling reactions . This difference highlights why the Boc-protected form is the necessary and appropriate building block for peptide assembly, as it is compatible with the anhydrous organic reaction environment, whereas the unprotected H-Lys(Ac)-OH is not suitable for direct use in stepwise peptide synthesis.

Solubility Profile
Data to verify
Soluble in DMF, DCM, DMSO; not water-soluble
Matches anhydrous SPPS solvent requirements; unmodified H-Lys(Ac)-OH is incompatible.
Vendor-reported solubility; confirm under actual coupling conditions.
Solubility Physicochemical Properties Process Chemistry

Boc-Lys(Ac)-OH: Research and Industrial Applications


Acetylated Histone Peptides for Epigenetics

Based on its orthogonal protection and validated use in Boc SPPS , Boc-Lys(Ac)-OH is ideally suited for the controlled synthesis of peptides containing acetylated lysine residues, such as fragments of histone tails (e.g., H3, H4). These peptides are essential tools for studying the 'histone code' and the activity of epigenetic enzymes like histone deacetylases (HDACs) and sirtuins. The acid-stable acetyl group ensures the modification is retained throughout the peptide assembly, producing a homogeneous product for downstream biochemical assays [1].

Acetylated Peptide Drugs and Conjugates

The compound's high purity specification (≥98%) and validated compatibility with Boc chemistry solid-phase peptide synthesis make it a reliable intermediate for the GMP or R&D-scale production of therapeutic peptides that require a stable, acetylated lysine residue . Unlike using an orthogonal protecting group that would be later removed, the acetyl group on Boc-Lys(Ac)-OH provides a permanent, metabolically stable modification that can enhance the peptide's proteolytic stability or modulate its biological activity, which is a key consideration in peptide drug development [2].

Acetylated Lysine Chemical Probes

The selective stability of the acetyl group on Boc-Lys(Ac)-OH allows it to be used to install a stable, functional handle into peptides for chemical biology applications [1]. This is particularly useful for creating probes that require a permanently modified lysine residue, such as those used in activity-based protein profiling or for investigating protein-protein interactions where an acetylated lysine is a key recognition element. The orthogonal protection scheme, supported by the compound's physicochemical properties (e.g., DMF solubility), ensures efficient incorporation during synthesis .

Application
Selection Property
Validation Focus
Acetylated histone peptide synthesis
Orthogonal Boc/Ac stability
Acetyl group retention through SPPS; HDAC/sirtuin substrate preparation
Stable acetylated peptide research tools
Permanent ε-acetyl modification
Proteolytic stability and biological activity assessment in model studies
Acetylated lysine chemical probes
Efficient DMF-soluble building block
Probe integrity and protein interaction assays requiring stable acetyl-lysine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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